molecular formula C12H12N2O B2735938 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one CAS No. 4826-93-1

6-(2,5-dimethylphenyl)pyridazin-3(2H)-one

Cat. No.: B2735938
CAS No.: 4826-93-1
M. Wt: 200.241
InChI Key: UBTLLCBYNPWOSR-UHFFFAOYSA-N
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Description

6-(2,5-dimethylphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.241. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

  • The structural characterization of mononuclear ReI complexes derived from pyrroline-pyrazolyl-pyridazine showcases the potential of pyridazinone derivatives in the development of novel coordination compounds. Such compounds exhibit unique intramolecular hydrogen bonding and coplanarity, contributing to their stability and potential applications in catalysis and molecular electronics (Saldías et al., 2020).

Applications in Drug Discovery

  • Pyridazinone scaffolds have been used as a basis for synthesizing various polyfunctional systems through sequential nucleophilic substitution methodology. This approach can lead to the development of new drug candidates with potential applications in the drug discovery process, indicating the versatility of pyridazinone derivatives in medicinal chemistry (Pattison et al., 2009).

Molecular Docking and Screening

  • Novel pyridine and fused pyridine derivatives have been synthesized from pyridazinone precursors, showcasing the compound's utility in generating bioactive molecules. These compounds have undergone molecular docking screenings, revealing moderate to good binding energies, which suggest their potential applications in the development of antimicrobial and antioxidant agents (Flefel et al., 2018).

Solubility and Solution Behavior

  • The solubilization behavior and solution thermodynamics of pyridazinone derivatives in binary solvent systems have been extensively studied. Such research is vital for understanding the solubility enhancement mechanisms of poorly soluble pharmaceuticals, indicating the importance of pyridazinone derivatives in pharmaceutical formulation and drug delivery system optimization (Shakeel et al., 2019).

Photophysical and Electrochemical Properties

  • The synthesis and characterization of dimethoxyphenyl-pyridazinyl pyridines highlight the photophysical and electrochemical properties of pyridazinone derivatives. These properties are crucial for applications in materials science, particularly in the development of organic electronic devices and photodynamic therapy agents (Golla et al., 2020).

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-3-4-9(2)10(7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTLLCBYNPWOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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